4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrahydropyridine ring substituted with a 3,5-dimethylphenyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with a suitable tetrahydropyridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(3,5-Dimethylphenyl)piperidine hydrochloride
- 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
- 3,5-Dimethylphenyl derivatives
Uniqueness: 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific substitution pattern and the presence of the tetrahydropyridine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Biological Activity
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with significant applications in pharmaceuticals and agricultural chemicals. Its unique structure allows it to serve as an important intermediate in the synthesis of various drugs, particularly those targeting neurological disorders. This article delves into its biological activity, including its pharmacological effects, toxicity profiles, and potential applications.
- Molecular Formula : C7H8ClF3N2
- Molecular Weight : 247.05 g/mol
- CAS Number : 326476-49-7
The compound exhibits biological activity primarily through its interaction with specific biological pathways. It acts as an inhibitor in various enzymatic processes, particularly those involved in neurotransmitter synthesis and metabolism. This inhibition can lead to alterations in neuronal signaling, making it a candidate for drugs aimed at treating neurological disorders.
Case Studies
Toxicological Studies
The compound's toxicity profile remains a critical area of investigation. Preliminary studies suggest that exposure can lead to respiratory irritation and systemic toxicity, necessitating careful handling in industrial settings .
Table 1: Summary of Toxicological Findings
Pharmaceutical Development
The compound is pivotal in synthesizing various pharmaceuticals aimed at neurological conditions. Its role as a precursor allows for the development of novel drugs that target specific pathways involved in neurodegeneration.
Agricultural Chemicals
In addition to its pharmaceutical applications, this compound is utilized in formulating agrochemicals. Its efficacy in enhancing pesticide performance contributes to improved crop yields and pest resistance .
Material Science
The unique properties of this compound extend to material science, where it is used in developing advanced materials such as polymers and coatings that offer enhanced durability against environmental factors .
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h3,7-9,14H,4-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDJFWZESEIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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